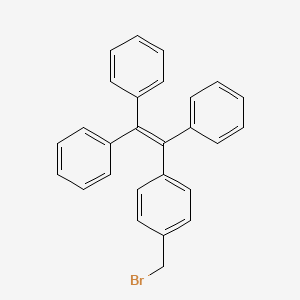

(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene

Description

“(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene” is a tetraphenylethene (TPE) derivative with a bromomethyl (-CH2Br) substituent at the para position of one phenyl ring. This compound belongs to the aggregation-induced emission (AIE) family, where restricted intramolecular motion in aggregated states enhances fluorescence emission . The bromomethyl group introduces reactivity for further functionalization, such as nucleophilic substitution, making it valuable in synthesizing advanced materials like D-A type dipolar dyes . Its AIE properties are critical for applications in bioimaging, photodynamic therapy, and polymer science.

Properties

IUPAC Name |

1-(bromomethyl)-4-(1,2,2-triphenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21Br/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQFLZRLTIZMLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CBr)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

This method involves bromination of a methyl group on a pre-formed triphenylethylene scaffold. The reaction employs NBS and a radical initiator (e.g., benzoyl peroxide, BPO) in carbon tetrachloride (CCl₄) at 80°C.

Procedure :

-

Dissolve 1-(4-methylphenyl)-1,2,2-triphenylethylene (5 mmol) in CCl₄.

-

Add NBS (1.1 eq) and BPO (2 mol%).

-

Reflux for 24 hours under inert atmosphere.

Key Data :

Mechanism :

The reaction proceeds via a radical chain mechanism. BPO generates bromine radicals, abstracting hydrogen from the methyl group to form a benzyl radical, which reacts with Br₂ (from NBS decomposition).

Suzuki-Miyaura Cross-Coupling for Ethene Core Assembly

Palladium-Catalyzed Coupling of Bromoethene and Boronic Acids

This method constructs the ethene core via Suzuki coupling between bromotriphenylethylene and aryl boronic acids.

Procedure :

-

Mix bromotriphenylethylene (1 eq), aryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (1 mol%) in toluene/ethanol.

-

Extract with dichloromethane and purify via column chromatography.

Key Data :

Advantages :

-

Enables modular substitution on the phenyl rings.

Multi-Step Synthesis from 4-Methylstyrene

Halogenation, Grignard Reaction, and Bromination

This industrial-scale method avoids toxic cyanide reagents:

Steps :

-

Halogenation : React 4-methylstyrene with HCl/HBr to form 1-(4-halophenyl)propene.

-

Grignard Reaction : Treat with Mg in THF, followed by CO₂ insertion to yield 2-(4-methylphenyl)propionic acid.

-

Bromination : Use PBr₃ or HBr/AcOH to introduce the bromomethyl group.

Key Data :

Purification :

McMurry Coupling of Ketones

Titanium-Mediated Alkene Formation

McMurry coupling dimerizes ketones to form the ethene core, followed by bromination:

Procedure :

-

React 4-methylbenzophenone with TiCl₄/Zn.

-

Quench with NH₄Cl and dehydrate with p-toluenesulfonic acid.

Key Data :

Limitations :

Comparative Analysis of Methods

Critical Considerations

Purification Challenges

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: (2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or methoxides.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Methyl derivatives.

Scientific Research Applications

Chemistry: (2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and materials .

Biology and Medicine: In biological research, this compound is used to study the effects of bromomethyl groups on biological systems. It is also investigated for its potential use in drug development and as a probe in biochemical assays .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of (2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene involves the interaction of the bromomethyl group with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules . This interaction can affect the function of enzymes, receptors, and other proteins, thereby modulating biological pathways .

Comparison with Similar Compounds

Below is a detailed comparison of “(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene” with structurally related TPE derivatives, focusing on synthesis, properties, and applications.

Structural and Functional Group Variations

Key Observations :

- Bromomethyl vs. Bromophenyl : The bromomethyl group enables nucleophilic substitution (e.g., in dye synthesis ), while TPE-Br’s bromine supports cross-coupling reactions for optoelectronic materials .

- Vinyl vs. Ethynyl : The vinyl group facilitates polymerization (e.g., in AIE-active copolymers ), whereas the ethynyl group is tailored for click chemistry .

Comparison :

- The bromomethyl derivative requires precise control of substitution reactions to retain AIE properties .

Physical and Chemical Properties

Key Trends :

- Solubility: Bromomethyl and bromophenyl derivatives require nanoformulation (e.g., DSPE-PEG) for biomedical use , while vinyl/ethynyl derivatives are more compatible with polymer matrices.

- AIE Efficiency : Star-like polymers with vinylphenyl-TPE show higher quantum yields due to tighter aggregation .

Contrast :

- TPE-Br is preferred in photodynamic therapy due to singlet oxygen generation , while the bromomethyl derivative is tailored for modular dye synthesis .

Biological Activity

(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene, also known as 1,1,2-Triphenyl-2-(4-bromomethylphenyl)ethylene (CAS No. 1361969-01-8), is a synthetic organic compound characterized by its complex structure and potential biological activities. This article reviews the biological properties of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H21Br

- Molecular Weight : 425.36 g/mol

- Purity : ≥95% (commonly available in research settings)

- Melting Point : 134.0 - 140.0 °C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its interactions with cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The bromomethyl group is thought to enhance the reactivity of the compound towards nucleophilic sites in cancer cells.

Case Study:

A study conducted on breast cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent relationship between compound concentration and cell viability reduction.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

This data suggests that at higher concentrations, the compound significantly reduces cell viability, indicating its potential as an effective anticancer agent.

The mechanism through which this compound exerts its biological effects appears to involve several pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's cytotoxic effects.

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicological profile. Preliminary studies suggest that high doses may lead to cytotoxicity in normal cells as well.

Toxicity Data

A toxicity assessment revealed the following:

| Endpoint | Observed Effect |

|---|---|

| Skin Irritation | Severe |

| Eye Damage | Severe |

| LD50 (oral in rats) | >500 mg/kg |

These findings highlight the need for careful handling and further investigation into the safety profile of this compound.

Q & A

Q. What analytical approaches resolve conflicting data in toxicity profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.